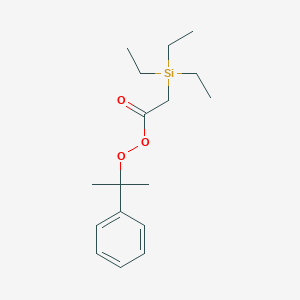
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate is a chemical compound that belongs to the class of organic peroxides. These compounds are known for their ability to initiate polymerization reactions and are often used as radical initiators in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate typically involves the reaction of 2-Phenylpropan-2-yl alcohol with triethylsilyl chloride in the presence of a base, followed by the introduction of a peroxoate group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and purification steps such as distillation or recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the peroxoate group to hydroxyl or other functional groups.
Substitution: The triethylsilyl group can be substituted with other silyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenated silanes or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions and organic synthesis.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved include various organic substrates and intermediates in radical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: A related compound that serves as a precursor in the synthesis of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate.
Triethylsilyl Peroxide: Another peroxide compound with similar radical-initiating properties.
Uniqueness
This compound is unique due to its specific combination of phenyl, triethylsilyl, and peroxoate groups, which confer distinct reactivity and stability characteristics. This makes it particularly useful in specialized applications where controlled radical generation is required.
Propriétés
Numéro CAS |
51285-66-6 |
|---|---|
Formule moléculaire |
C17H28O3Si |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
2-phenylpropan-2-yl 2-triethylsilylethaneperoxoate |
InChI |
InChI=1S/C17H28O3Si/c1-6-21(7-2,8-3)14-16(18)19-20-17(4,5)15-12-10-9-11-13-15/h9-13H,6-8,14H2,1-5H3 |
Clé InChI |
FOCCUUSMKRQVLF-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CC(=O)OOC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


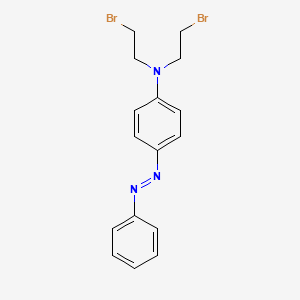
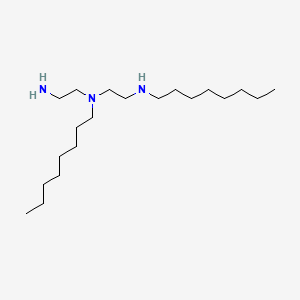
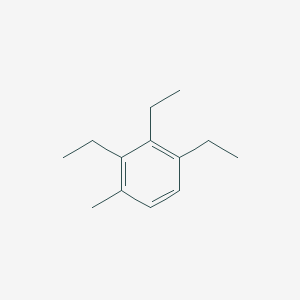
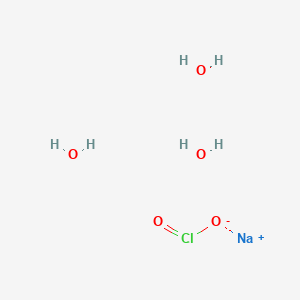
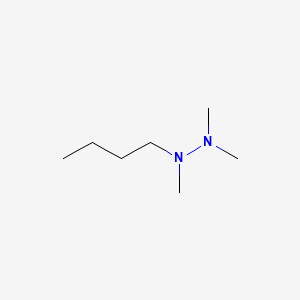

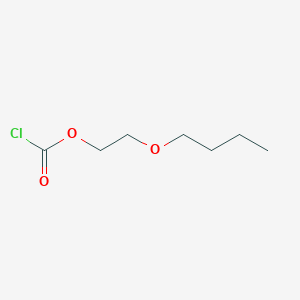
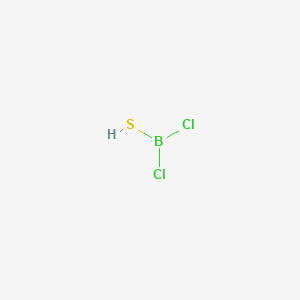
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
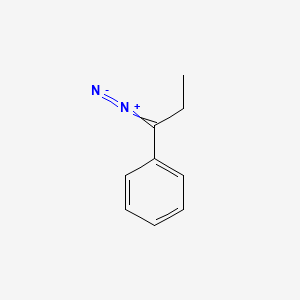
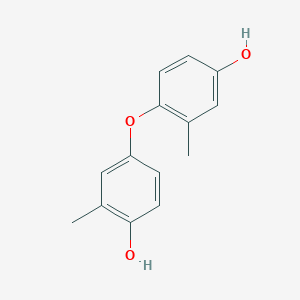
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)


